molecular formula C14H17ClN2O3 B12474539 methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate

Cat. No.: B12474539
M. Wt: 296.75 g/mol
InChI Key: JSSQVTYEWVSSBO-UHFFFAOYSA-N
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Description

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pivalamido group, as well as an acrylate ester moiety. It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-5-pivalamidopyridine.

    Reaction with Acrylate: The 6-chloro-5-pivalamidopyridine is then reacted with methyl acrylate under specific conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate can be compared with similar compounds such as:

Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate stands out due to its unique combination of a chloro-substituted pyridine ring and a pivalamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQVTYEWVSSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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